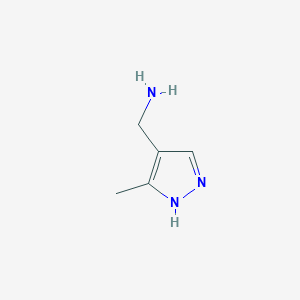
(5-methyl-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9N3 . It is also known as N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.CNCc1cn[nH]c1C . The InChI key for this compound is VAMGVTBGLOCUAE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 111.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Characterization
Ambient-Temperature Synthesis : A study by Becerra et al. (2021) discusses the synthesis of a compound structurally related to (5-methyl-1H-pyrazol-4-yl)methanamine. They achieved an 81% yield through a condensation reaction, highlighting the potential for efficient synthesis of related compounds at ambient temperatures (Becerra, Cobo, & Castillo, 2021).
Crystal Structure Analysis : Research by Cao et al. (2010) on a related compound provides insights into crystallographic characteristics, which can be crucial for understanding the properties of this compound and similar compounds (Cao, Dong, Shen, & Dong, 2010).
Biological Activities
Anticancer and Antimicrobial Properties : Katariya et al. (2021) studied compounds with a structure similar to this compound, revealing their potential as anticancer and antimicrobial agents. This suggests a possible application of this compound in these areas (Katariya, Vennapu, & Shah, 2021).
Inhibitory Effects in Neurological Disorders : Research on analogs of this compound shows potential central nervous system depressant activity and anti-convulsant properties, indicating possible applications in treating neurological disorders (Butler, Wise, & Dewald, 1984).
Material Science Applications
Corrosion Inhibition : Yadav et al. (2015) investigated the use of pyrazole derivatives, similar to this compound, as corrosion inhibitors for mild steel, showing potential applications in material science and engineering (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Photocytotoxicity in Red Light : Basu et al. (2014) conducted a study on Iron(III) complexes with ligands structurally related to this compound, demonstrating their use in cellular imaging and photocytotoxicity under red light. This opens avenues for applications in medical imaging and targeted therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBTTWVBPFEPBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362874 |
Source


|
| Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048924-93-1, 1007538-66-0 |
Source


|
| Record name | (5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
![N-[(4-phenyloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367919.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)

![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)


![ethyl 2-[[2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)

